
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H13ClF2N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of amino, difluorophenyl, and sulfonamide groups, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-amino-2,4-difluorobenzene.
Sulfonation: The 3-amino-2,4-difluorobenzene undergoes sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: The sulfonated intermediate is then alkylated with 1-bromopropane to form the final product.
The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反应分析
Types of Reactions
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
作用机制
The mechanism of action of N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria, thereby exhibiting antimicrobial activity .
相似化合物的比较
Similar Compounds
- N-(2,4-difluorophenyl)propane-1-sulfonamide
- N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide
Uniqueness
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride is unique due to the presence of both amino and difluorophenyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development .
属性
分子式 |
C9H13ClF2N2O2S |
|---|---|
分子量 |
286.73 g/mol |
IUPAC 名称 |
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H12F2N2O2S.ClH/c1-2-5-16(14,15)13-7-4-3-6(10)9(12)8(7)11;/h3-4,13H,2,5,12H2,1H3;1H |
InChI 键 |
PIBVHCRHQWJYME-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)

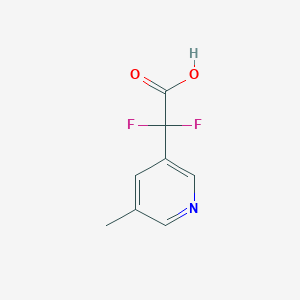
![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate](/img/structure/B15239068.png)
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
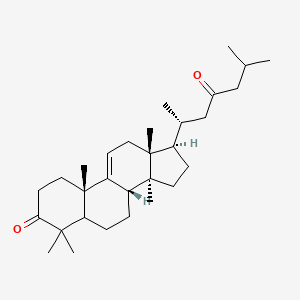
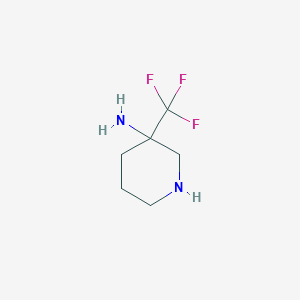
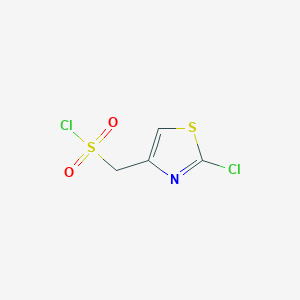
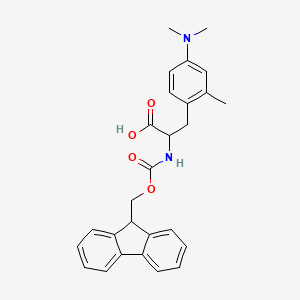
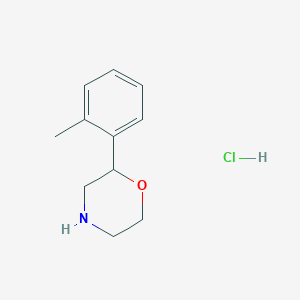
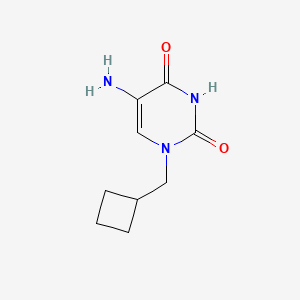
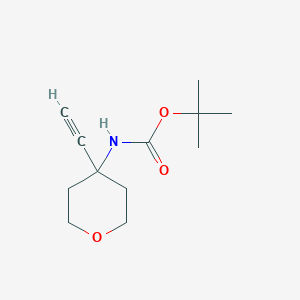
![(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)

